3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide
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Overview
Description
3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a hydroxy group and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carbohydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbohydrazide group can produce primary amines .
Scientific Research Applications
3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The hydroxy and carbohydrazide groups play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- 2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
Uniqueness
What sets 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
91211-68-6 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C11H20N2O2/c12-13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)14/h7-10,14H,1-6,12H2,(H,13,15) |
InChI Key |
RZQNEZBRSPGMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C(CC2C1)C(=O)NN)O |
Origin of Product |
United States |
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